

# a cross-study comparison of Grapiprant's effectiveness in different species

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# Grapiprant: A Cross-Species Examination of a Novel Analgesic

A comprehensive review of the efficacy and pharmacokinetics of the EP4 receptor antagonist, **Grapiprant**, across veterinary species. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of its performance, supported by experimental data and detailed methodologies.

**Grapiprant**, a non-steroidal anti-inflammatory drug (NSAID) of the piprant class, represents a targeted approach to pain and inflammation management. Its novel mechanism of action, the selective antagonism of the prostaglandin E2 (PGE2) EP4 receptor, distinguishes it from traditional cyclooxygenase (COX)-inhibiting NSAIDs. This specificity of action is believed to contribute to a more favorable safety profile, particularly concerning gastrointestinal and renal adverse effects. Approved by the FDA in 2016 for the control of pain and inflammation associated with osteoarthritis in dogs, its application and effectiveness in other species is an area of active research.

### **Mechanism of Action: A Targeted Approach**

**Grapiprant** functions by directly blocking the EP4 receptor, a key mediator of PGE2-induced pain and inflammation.[1] Unlike traditional NSAIDs that inhibit COX enzymes and thereby reduce the production of various prostaglandins, **grapiprant**'s targeted action leaves other





prostanoid pathways, crucial for homeostatic functions, unaffected.[1] This selective inhibition of the PGE2-EP4 signaling pathway is central to its therapeutic effect.[2]



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**Grapiprant**'s targeted mechanism of action.

### **Pharmacokinetics: A Multi-Species Comparison**

The pharmacokinetic profile of **grapiprant** exhibits notable variations across different species. Understanding these differences is crucial for dose determination and predicting therapeutic outcomes.

Parameter	Dog	Cat	Horse
Dose	2 mg/kg PO	2-15 mg/kg PO	2-15 mg/kg PO
Tmax (hours)	1.0 - 3.0	1.0 - 4.0	1.0 - 1.5
Cmax (ng/mL)	614 - 1598	490 - 4950	31.9 - 327.5
Half-life (hours)	5.3 - 6.1	2.0 - 14.0	5.9 - 11.1
Bioavailability (%)	59.1 (fed) - 111.9 (fasted)	~39	Not Determined

Table 1: Comparative Pharmacokinetics of **Grapiprant**. Data compiled from multiple studies.[1]

## **Clinical Efficacy: Evidence from Controlled Studies**



#### Dogs

**Grapiprant** is FDA-approved for the management of pain and inflammation associated with osteoarthritis in dogs. Clinical trials have demonstrated its efficacy compared to placebo.

Canine Osteoarthritis Study

- Objective: To evaluate the effectiveness and safety of **grapiprant** for the treatment of pain in dogs with osteoarthritis.
- Methodology: A prospective, randomized, masked, placebo-controlled multisite clinical study was conducted. 285 client-owned dogs with osteoarthritis were enrolled, with 262 evaluable cases (131 per group). Dogs received either grapiprant (2 mg/kg) or a placebo orally once daily for 28 days. Pain was assessed by owners using the Canine Brief Pain Inventory (CBPI) on days 0, 7, 14, 21, and 28. Veterinary assessments were also conducted.
- Results: At day 28, the **grapiprant**-treated group showed a significantly higher treatment success rate (48.1%) compared to the placebo group (31.3%). Significant improvements were also observed in the pain interference score and pain severity score in the **grapiprant** group. The most common adverse effect was occasional vomiting.

A separate study compared **grapiprant** to meloxicam for postoperative joint pain in dogs undergoing tibial plateau leveling osteotomy (TPLO). This randomized, double-blinded, prospective clinical trial involved 48 dogs. The day after surgery, dogs received either oral **grapiprant** (2 mg/kg) or meloxicam (0.1 mg/kg) once daily for 14 days. The results indicated that **grapiprant**-treated dogs had lower pain severity and interference scores at specific time points post-surgery, supporting its use as an alternative analgesic to meloxicam in this context.

#### Cats

While not yet approved for use in cats, research into the safety and efficacy of **grapiprant** in this species is emerging.

Feline Post-Ovariohysterectomy Pain Study

 Objective: To compare the postoperative analgesic effects of grapiprant with robenacoxib in cats undergoing ovariohysterectomy (OVH).



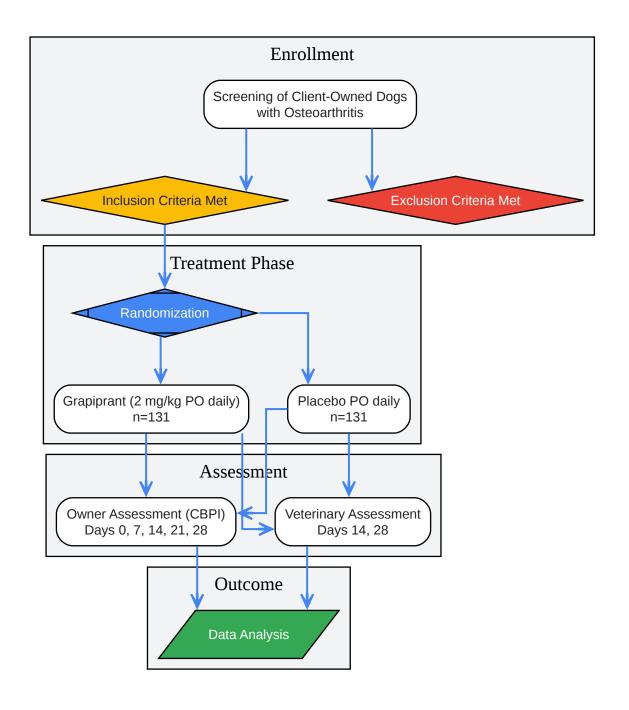




- Methodology: A prospective, randomized, masked, non-inferiority clinical trial was conducted with 37 female cats. Cats received either oral robenacoxib (1 mg/kg) or grapiprant (2 mg/kg) 2 hours before surgery. Pain was assessed using the Feline Grimace Scale (FGS), the Glasgow Composite Measure Pain Scale-Feline (CMPS-F), von Frey monofilaments, and pressure algometry at multiple time points post-extubation.
- Results: The study concluded that grapiprant was non-inferior to robenacoxib for mitigating postsurgical pain in cats after OVH.

Another study compared **grapiprant** to carprofen for postoperative pain in cats following ovariohysterectomy. In this study, 32 female cats were randomly assigned to receive carprofen (4 mg/kg), **grapiprant** (2 mg/kg every 24 hours), or **grapiprant** (2 mg/kg every 12 hours). The study found that **grapiprant** did not provide adequate analgesia in the first 3 hours postoperatively compared to carprofen, with a higher percentage of cats in the **grapiprant** groups requiring rescue analgesia.





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Workflow of a canine osteoarthritis clinical trial.

#### **Horses**

Research on **grapiprant** in horses is in its early stages, with a focus on pharmacokinetics and safety. Efficacy studies for specific conditions are still needed. One study described the pharmacokinetics of a single 2 mg/kg oral dose in exercised Thoroughbred horses, noting the



drug was well-tolerated. Another study investigating a higher dose of 15 mg/kg also reported on the pharmacokinetics and noted a short duration of EP4 receptor engagement.

#### Conclusion

Grapiprant presents a promising therapeutic option for the management of pain and inflammation, particularly in dogs with osteoarthritis. Its targeted mechanism of action offers a potential advantage over traditional NSAIDs. However, the available data highlights significant pharmacokinetic variability between species, underscoring the need for species-specific research to establish safe and effective dosing regimens. While initial studies in cats show potential, further investigation is required to fully understand its efficacy and safety profile in this species. The exploration of grapiprant in horses is still in its infancy, with more research needed to determine its clinical utility. For researchers and drug development professionals, the cross-species differences in the pharmacokinetics and efficacy of grapiprant present both challenges and opportunities for developing tailored analgesic therapies for a range of veterinary patients.

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